molecular formula C8H8ClFS B14036872 (4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane

(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane

Cat. No.: B14036872
M. Wt: 190.67 g/mol
InChI Key: DCZATHWCHAERGA-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of a chloro, fluoro, and methyl group attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-fluoro-3-methylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

Molecular Formula

C8H8ClFS

Molecular Weight

190.67 g/mol

IUPAC Name

1-chloro-3-fluoro-2-methyl-4-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClFS/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3

InChI Key

DCZATHWCHAERGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)SC)Cl

Origin of Product

United States

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